6-Chloroimidazo[1,2-a]pyridin-2-amine
Overview
Description
6-Chloroimidazo[1,2-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Polymers and Material Chemistry
6-Chloroimidazo[1,2-a]pyridin-2-amine has been used to construct coordination polymers, which are of interest due to their structural diversity and potential application in material chemistry. A study by Yin et al. (2021) described the use of a derivative of this compound to form zero-dimensional complexes and a one-dimensional zig-zag chain coordination polymer, further assembled into a porous three-dimensional supramolecular framework. These complexes demonstrated varying photoluminescent and magnetic properties, indicating their potential in material science applications (Yin, Li, Yan, & Yong, 2021).
Organic Synthesis and Functionalization
The compound has been actively involved in organic synthesis and functionalization processes. Koubachi et al. (2008) discussed the synthesis of 3-alkenylimidazo[1,2-a]pyridines by direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines. Their research explored the conditions and compatibility of the synthesis with the presence of a chloro substituent in the 6-position, leading to the functionalization of 6-chloroimidazo[1,2-a]pyridines using Suzuki cross-coupling conditions (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).
Phosphorescence and Material Stimulation
Li and Yong (2019) reported on the phosphorescent properties of positional isomers of this compound. Their study highlighted the compounds' ability to exhibit different phosphorescent colors and quantum yields. Remarkably, these positional isomers also demonstrated reversible phosphorescent color switching in response to acid-base vapor stimuli, providing a novel approach for developing dynamic functional materials that can be reversibly switched based on external stimuli (Li & Yong, 2019).
Exploring Structural Diversity in Chemistry
The versatility of this compound in expanding the structural diversity of organic compounds was showcased in a study by Bazin et al. (2013). They developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, which led to the creation of various products derived from imidazo[1,2-a]pyridine. This study emphasized the significance of the nitro group in facilitating chlorine displacement and opened routes to numerous derived products, highlighting the structural versatility and potential of this compound in organic synthesis (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIWZSUORDLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693869 | |
Record name | 6-Chloroimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-45-4 | |
Record name | 6-Chloroimidazo[1,2-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005785-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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